3-O-Methyl-L-DOPA-d3 4-Sulfate
Description
Properties
Molecular Formula |
C₁₀H₁₀D₃NO₇S |
|---|---|
Molecular Weight |
294.3 |
Synonyms |
3-Methoxy-O-sulfo-L-tyrosine-d3 |
Origin of Product |
United States |
Enzymatic Pathways of Formation and Biotransformation
Role of Catechol-O-Methyltransferase (COMT) in O-Methylation of L-DOPA
Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolism of catechol compounds, including L-DOPA. wikipedia.orgd-nb.info Its primary function is to catalyze the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol ring. wikipedia.orgwikipedia.org This process, known as O-methylation, results in the formation of 3-O-methyldopa (3-OMD). wikipedia.orgwikipedia.org
The O-methylation of L-DOPA by COMT is a significant metabolic pathway. wikipedia.org In fact, COMT is one of the most important enzymes involved in the metabolism of L-DOPA. d-nb.info This enzymatic reaction is not only crucial for the biotransformation of L-DOPA but also for the inactivation of catecholamine neurotransmitters. uniprot.org The resulting metabolite, 3-O-methyldopa, has a considerably longer half-life (around 15 hours) compared to L-DOPA (about 1 hour), leading to its accumulation in plasma and the brain with chronic L-DOPA administration. wikipedia.org
COMT exists in two isoforms: a soluble form (S-COMT) found in the cytoplasm and a membrane-bound form (MB-COMT). nih.gov Studies in mice have shown that a deficiency in MB-COMT can delay the production of 3-OMD in plasma and peripheral tissues, highlighting the role of this specific isoform in L-DOPA metabolism. nih.gov
Sulfotransferase-Mediated Sulfation Mechanisms of 3-O-Methyldopa
Following its formation, 3-O-methyldopa can undergo further biotransformation through sulfation. This reaction is mediated by sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 3-O-methyldopa. ontosight.airesearchgate.net This results in the formation of 3-O-Methyl-L-DOPA 4-Sulfate.
Characterization of Specific Enzyme Isoforms Involved in 3-O-Methyl-L-DOPA-d3 4-Sulfate Synthesis
The synthesis of this compound involves the sequential action of specific isoforms of COMT and SULT enzymes.
COMT Isoforms: As previously mentioned, COMT is present as two main isoforms, S-COMT and MB-COMT, both of which are involved in the O-methylation of L-DOPA. nih.gov The liver is the primary site of COMT expression. wikipedia.org A common genetic polymorphism in the COMT gene results in a valine to methionine substitution at position 158 (Val158Met), which leads to a less active enzyme. wikipedia.orgd-nb.info This variation can influence individual differences in L-DOPA metabolism. nih.gov
SULT Isoforms: The human cytosolic SULT superfamily consists of several isoforms with varying substrate specificities. researchgate.net Research has indicated that SULT1A3 and SULT1C4 are capable of sulfating O-methyldopa. researchgate.net SULT1A3, in particular, is known to be involved in the sulfation of dopamine (B1211576) and other biogenic amines. acs.org However, studies have shown that variations in platelet phenol (B47542) sulfotransferase (which includes SULT1A isoforms) activity may not directly correlate with differences in the sulfation of L-DOPA or its metabolites, possibly due to factors like the availability of the PAPS co-substrate. nih.gov
Interplay of Methylation and Sulfation Pathways in L-DOPA Disposition
The methylation and sulfation pathways are interconnected and can compete in the metabolism of L-DOPA and its derivatives. After L-DOPA is O-methylated by COMT to form 3-O-methyldopa, this metabolite can then be sulfated. ontosight.ainih.gov
The administration of L-DOPA can also impact these pathways. For example, L-DOPA treatment has been shown to deplete SAM levels in the brain, which could theoretically affect the rate of COMT-mediated methylation. researchgate.netnih.gov
Analytical Methodologies for Quantification in Biological Matrices
Advanced Chromatographic Techniques for Separation (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating 3-OMD and related compounds from complex biological samples like plasma and urine. semanticscholar.orgnih.gov Reversed-phase chromatography is the most common approach, utilizing analytical columns that provide efficient separation based on the polarity of the analytes.
Commonly used columns include C18 and PFP (Pentafluorophenyl) phases. semanticscholar.orgnih.gov For instance, an Atlantis T3 C18 column (5 μm; 150 x 4.6 mm i.d.) has proven effective for the separation of 3-OMD. semanticscholar.org The separation is achieved using a mobile phase, which typically consists of an aqueous component and an organic modifier, often with an acid additive to improve peak shape and ionization efficiency. A typical mobile phase might be a gradient or isocratic elution of water and methanol (B129727) containing a small percentage of formic acid (e.g., 0.05% to 0.1%). semanticscholar.orgnih.gov The flow rate is generally maintained around 0.5 to 1.0 mL/min. semanticscholar.orgnih.gov These established HPLC conditions for 3-OMD serve as an excellent starting point for developing a separation method for its sulfated metabolite.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Analytical Column | Atlantis T3 C18 (5 µm, 150 x 4.6 mm) semanticscholar.org | Pursuit PFP (3 µm, 100 x 2.0 mm) nih.gov |
| Mobile Phase | Water and Methanol (85:15, v/v) with 0.05% Formic Acid semanticscholar.org | Gradient of Water with 0.1% Formic Acid (A) and Methanol with 0.1% Formic Acid (B) nih.gov |
| Flow Rate | 1.0 mL/min semanticscholar.org | 0.5 mL/min nih.gov |
| Run Time | 5.0 min semanticscholar.org | 2.2 min nih.gov |
Mass Spectrometric Detection and Quantification (e.g., LC-MS/MS, GC-MS)
Following chromatographic separation, mass spectrometry (MS) offers the high sensitivity and specificity required for accurate quantification. For non-volatile and thermally labile compounds like 3-OMD and its derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique over Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
Detection is typically performed on a triple quadrupole tandem mass spectrometer operating in the positive ion mode with electrospray ionization (ESI). Quantification is achieved using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. For 3-OMD, a common fragmentation transition monitored is m/z 212.2 → m/z 152.9. nih.gov For its deuterated internal standard (3-OMD-d3), the transition is m/z 215.1 → m/z 155.9. nih.gov These transitions would be adjusted to account for the additional mass of the sulfate (B86663) group when analyzing for 3-O-Methyl-L-DOPA-d3 4-Sulfate.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| 3-O-Methyldopa (3-OMD) | 212.0 semanticscholar.org | 166.0 semanticscholar.org | Positive ESI nih.gov |
| 3-O-Methyl-L-DOPA-d3 (3-OMD-d3) | 215.1 nih.gov | 155.9 nih.gov | Positive ESI nih.gov |
Application of Deuterated Standards in Quantitative Assays of this compound
The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard in quantitative mass spectrometry. caymanchem.comnih.gov 3-O-Methyl-L-DOPA-d3 serves as an ideal internal standard for the quantification of endogenous 3-OMD. nih.gov Because it is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. nih.gov This co-behavior allows it to accurately correct for variations in sample preparation, injection volume, and instrument response. nih.gov
When developing an assay for 3-O-Methyl-L-DOPA 4-Sulfate, the use of this compound as the internal standard would be essential. This ensures that any loss or variability during the analytical process, from extraction to detection, is accounted for, leading to highly accurate and precise quantification. The mass difference from the deuterium (B1214612) labels allows the mass spectrometer to distinguish between the analyte and the internal standard. nih.gov
Sample Preparation and Stability Considerations for Metabolite Analysis
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest. For plasma samples, a common and straightforward technique is protein precipitation. This can be achieved by adding an organic solvent like methanol or an acid such as perchloric acid to the plasma sample, followed by centrifugation to pellet the precipitated proteins. semanticscholar.org The resulting supernatant, containing the analyte, can then be injected into the LC-MS/MS system. semanticscholar.org
For analyses using dried blood spots (DBS), a small disc is typically punched from the paper and extracted with a solution containing the internal standard. nih.gov The plate is often incubated to ensure complete extraction before the supernatant is filtered or centrifuged and transferred for analysis. nih.gov
Stability is a key consideration. Stock solutions and processed samples are often stored at low temperatures (e.g., -20°C or -70°C) to prevent degradation of the analytes. semanticscholar.orgnih.gov It is also crucial to assess the stability of the analyte under various conditions, such as freeze-thaw cycles and short-term storage at room temperature, to ensure the integrity of the results. scielo.br
Method Validation Parameters for Robust Quantification
A quantitative method must be rigorously validated to ensure its reliability, as per guidelines from regulatory bodies. Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specific range. Calibration curves are typically prepared, and a correlation coefficient (r) close to 1.0 indicates good linearity. researchgate.netnih.gov For 3-OMD, linearity has been established in ranges such as 50–4000 ng/mL. semanticscholar.org
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the repeatability of the results. researchgate.net These are assessed by analyzing quality control (QC) samples at multiple concentration levels. Precision is often expressed as the relative standard deviation (RSD%), which should typically be below 15%. nih.govresearchgate.net
Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components in the sample, such as metabolites and matrix components. semanticscholar.org
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.net For 3-OMD in plasma, an LLOQ of 50 ng/mL has been reported as adequate for pharmacokinetic studies. semanticscholar.org
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. High and consistent recovery is desirable. researchgate.net
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement.
Stability: The stability of the analyte in the biological matrix is evaluated under different storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sampling. scielo.br
Pharmacokinetic and Disposition Studies in Preclinical Models
Absorption, Distribution, and Elimination Characteristics in Animal Models
Studies in animal models, predominantly rats, have elucidated the fundamental pharmacokinetic profile of 3-O-Methyl-L-DOPA. Following administration, 3-OMD is readily absorbed and distributed throughout the body. Research utilizing radiolabeled 3-OMD has demonstrated its even distribution in blood, brain, heart, adipose tissue, and liver, with a notable accumulation in the kidney and pancreas. nih.gov
The elimination of 3-OMD is characterized by a slow metabolic rate, leading to a prolonged presence in the system. The biological half-life of 3-OMD in rats has been determined to be approximately 12-13 hours in blood, brain, and heart. nih.gov This extended half-life is significantly longer than that of its precursor, L-DOPA, which is around one hour. wikipedia.org Repeated administration of 3-OMD in rats has been shown to result in increased levels in both blood and striatum, the latter being a key brain region for dopamine (B1211576) signaling. nih.gov
Urinary excretion is a significant route of elimination for 3-OMD and its metabolites. In a 24-hour period following administration in rats, approximately 33% of the injected radioactivity from radiolabeled 3-OMD was recovered in the urine. nih.gov Fecal excretion accounted for about 10% of the radioactivity. nih.gov
| Parameter | Animal Model | Findings | Reference |
| Distribution | Rat | Evenly distributed in blood, brain, heart, adipose tissue, and liver; higher accumulation in kidney and pancreas. | nih.gov |
| Biological Half-life | Rat | Approximately 12-13 hours in blood, brain, and heart. | nih.gov |
| Accumulation | Rat | Repeated administration leads to increased levels in blood and striatum. | nih.gov |
| Excretion | Rat | ~33% of administered dose excreted in urine and ~10% in feces within 24 hours. | nih.gov |
Biotransformation Kinetics and Clearance in Experimental Systems
The biotransformation of 3-O-Methyl-L-DOPA is a slow process, contributing to its long half-life. The primary metabolic pathways for 3-OMD involve further conversion to compounds such as homovanillic acid (HVA) and 4-hydroxy-3-methoxyphenyllactic acid. nih.gov However, the levels of these metabolites are generally low in most tissues, with the exception of the kidney, indicating that a large portion of 3-OMD circulates in its unchanged form. nih.gov
While direct evidence for the sulfation of 3-O-Methyl-L-DOPA is not extensively documented in dedicated preclinical studies, this metabolic pathway is highly plausible for phenolic compounds. The structurally related compound, methyldopa, undergoes significant sulfation. nih.govnih.gov Sulfate (B86663) conjugation, catalyzed by sulfotransferase enzymes, is a major metabolic route for methyldopa. nih.govnih.gov Given the structural similarities, it is reasonable to infer that 3-O-Methyl-L-DOPA can also be a substrate for sulfotransferases, leading to the formation of 3-O-Methyl-L-DOPA 4-Sulfate. Sulfation generally increases the water solubility of compounds, facilitating their renal clearance.
The clearance of 3-OMD is relatively low, consistent with its long elimination half-life. The slow metabolism and clearance contribute to its accumulation in plasma and tissues, particularly with chronic L-DOPA therapy. wikipedia.org
| Metabolic Pathway | Enzyme Family | Resulting Metabolite(s) | Evidence |
| Transamination & Reduction | Aminotransferases, Reductases | Homovanillic acid, 4-hydroxy-3-methoxyphenyllactic acid | Demonstrated in rats. nih.gov |
| Sulfation (Inferred) | Sulfotransferases (SULTs) | 3-O-Methyl-L-DOPA 4-Sulfate | Inferred from the metabolism of the structurally similar compound methyldopa. nih.govnih.gov |
Transport Across Biological Barriers in In Vitro and Ex Vivo Models (e.g., Blood-Brain Barrier Transport Models)
A critical aspect of the pharmacokinetics of 3-O-Methyl-L-DOPA is its ability to cross the blood-brain barrier (BBB). In vitro and in vivo studies have shown that 3-OMD competes with L-DOPA for transport across the BBB. wikipedia.orgnih.gov This transport is mediated by the large neutral amino acid (LNAA) transporter system. mdpi.commdpi.comyoutube.com
The competition for the same transporter has significant implications, as elevated levels of 3-OMD in the plasma can hinder the entry of L-DOPA into the brain, potentially reducing its therapeutic efficacy. nih.gov Studies using immortalized rat capillary cerebral endothelial cells have provided in vitro evidence for this competitive interaction for transport.
The efficient penetration of 3-OMD into the brain, as demonstrated by its distribution in rat brain tissue, suggests that it is readily transported by the LNAA system. nih.gov The subsequent formation of 3-O-Methyl-L-DOPA 4-Sulfate would likely restrict its ability to cross the BBB, as sulfated metabolites are generally more polar and less capable of passive diffusion or transporter-mediated uptake into the central nervous system.
Comparative Pharmacokinetics of 3-O-Methyl-L-DOPA 4-Sulfate Across Non-Human Species
In a study involving non-human primates, the metabolism of a radiolabeled analog of L-DOPA, [18F]6-fluoro-L-DOPA, was investigated. The primary metabolite in the striatum was [18F]6-fluoro-3-methyl-L-DOPA (3-OMFD), a compound analogous to 3-OMD. nih.gov This suggests that the O-methylation pathway is also prominent in primates.
Pharmacokinetic studies of L-DOPA in MPTP-lesioned macaques have shown that therapeutically effective doses result in plasma concentrations of L-DOPA similar to those in humans, with a comparable time to maximum concentration and half-life. nih.gov While this study did not focus on 3-OMD, it highlights the translational relevance of macaque models for studying the pharmacokinetics of L-DOPA and its metabolites.
A study in mice with a deficiency in the membrane-bound form of catechol-O-methyltransferase (MB-COMT) showed a delayed production of 3-OMD in plasma and peripheral tissues after L-DOPA administration, indicating the role of this specific enzyme isoform in 3-OMD formation in this species. nih.govhelsinki.fi
| Species | Key Findings | Reference |
| Rat | Long half-life (~12-13 hours), widespread tissue distribution, and slow metabolism. | nih.gov |
| Mouse | Formation of 3-OMD is delayed in mice lacking the MB-COMT enzyme isoform. | nih.govhelsinki.fi |
| Non-human Primate (Macaque) | O-methylation is a major metabolic pathway for L-DOPA analogs. L-DOPA pharmacokinetics are comparable to humans. | nih.govnih.gov |
Investigation of Metabolic Interactions in Preclinical Models
The metabolic interactions of 3-O-Methyl-L-DOPA are primarily centered around its relationship with L-DOPA. As a major metabolite of L-DOPA formed by the action of catechol-O-methyltransferase (COMT), its formation is directly influenced by factors affecting this enzyme. wikipedia.org
In preclinical models, the co-administration of COMT inhibitors, such as entacapone (B1671355) and tolcapone, has been shown to decrease the formation of 3-OMD and consequently increase the bioavailability of L-DOPA. wikipedia.org Conversely, the inhibition of the alternative metabolic pathway for L-DOPA, catalyzed by aromatic amino acid decarboxylase (AADC), leads to an increased O-methylation of L-DOPA and higher concentrations of 3-OMD. wikipedia.orgresearchgate.net
Furthermore, 3-OMD itself can influence the metabolism and disposition of other compounds. Its competition with L-DOPA for transport across the BBB is a significant pharmacokinetic interaction. nih.govnih.gov In rat striatum, 3-OMD has been shown to inhibit the uptake and utilization of L-DOPA. nih.gov
There is also evidence from in vitro studies using PC12 cells that 3-OMD can influence dopamine uptake and increase oxidative stress. researchgate.net While these are not direct metabolic interactions in the classical sense of enzyme induction or inhibition, they represent important pharmacodynamic interactions that are a consequence of its pharmacokinetic properties.
Investigation of Biological and Cellular Effects
Impact on Neurotransmitter Metabolism in Animal Models
Research in animal models has demonstrated that 3-O-methyldopa significantly influences neurotransmitter metabolism, particularly within the dopaminergic system. In studies using male Sprague-Dawley rats, administration of 3-OMD has been shown to alter the turnover of dopamine (B1211576).
Subchronic administration of 3-OMD in rats resulted in a notable decrease in the levels of dopamine metabolites, including 3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT), and homovanillic acid (HVA) in the striatum, although dopamine levels themselves did not show a significant change. nih.gov A single intracerebroventricular injection of 1 micromole of 3-OMD was found to decrease the dopamine turnover rate (DOPAC/DA) by 40.0% in the rat striatum. nih.gov These findings suggest that an accumulation of 3-OMD may impede the normal metabolic pathways of dopamine. Furthermore, these studies observed that repeated administration of 3-OMD led to a dose-dependent decrease in locomotor activity, which correlated with the alterations in dopamine metabolite levels. nih.gov
| Parameter | Effect of 3-OMD Administration in Rats | Reference |
| Striatal Dopamine (DA) Level | No significant change | nih.gov |
| Striatal DOPAC Level | Significantly decreased | nih.gov |
| Striatal 3-MT Level | Significantly decreased | nih.gov |
| Striatal HVA Level | Significantly decreased | nih.gov |
| Dopamine Turnover (DOPAC/DA) | Decreased by 40.0% | nih.gov |
| Locomotor Activity | Decreased in a dose-dependent manner | nih.gov |
Interaction with Cellular Transport Systems in In Vitro Models
In vitro studies have elucidated the interaction of 3-OMD with cellular transport mechanisms, a key aspect of its biological activity. A significant finding is the inhibitory effect of 3-OMD on the dopamine transporter (DAT). researchgate.net This inhibition has been observed in rat brain striatal membranes and in catecholamine-producing PC12 neuronal cells. nih.govresearchgate.net By impeding the dopamine transporter, 3-OMD can interfere with the reuptake of dopamine from the synaptic cleft, which has profound implications for dopaminergic signaling. researchgate.net
Furthermore, 3-OMD is known to compete with L-DOPA for transport across the blood-brain barrier, as both molecules utilize the same large neutral amino acid transport system. researchgate.net This competition can affect the bioavailability of L-DOPA in the brain.
Influence on Neuronal Cell Function and Viability in In Vitro Systems
The effects of 3-OMD on neuronal cells have been investigated using in vitro models, such as the PC12 cell line, which is derived from a pheochromocytoma of the rat adrenal medulla. These studies have revealed that 3-OMD can induce cytotoxic effects. nih.govnih.gov The observed cytotoxicity is linked to the induction of oxidative stress and a decrease in the mitochondrial membrane potential. nih.govresearchgate.netnih.gov
Moreover, research indicates that 3-OMD can potentiate the toxicity of L-DOPA. nih.govnih.gov When PC12 cells were treated with both 3-OMD and L-DOPA, the toxic effects were more pronounced. nih.govnih.gov Notably, these effects were mitigated by the presence of an antioxidant, vitamin E (alpha-tocopherol), underscoring the role of oxidative stress in the observed cytotoxicity. nih.govnih.gov
| In Vitro Model | Effect of 3-OMD | Key Findings | Reference |
| PC12 Cells | Cytotoxicity | Induced cell damage | nih.govnih.gov |
| Oxidative Stress | Increased markers of oxidative stress | nih.govresearchgate.netnih.gov | |
| Mitochondrial Membrane Potential | Decreased potential | nih.govresearchgate.netnih.gov | |
| Potentiation of L-DOPA toxicity | Increased toxic effects when combined with L-DOPA | nih.govnih.gov |
Modulation of Biochemical Pathways in Experimental Biological Systems
The accumulation of 3-OMD has been shown to modulate several key biochemical pathways, with a significant impact on those related to oxidative stress. wikipedia.org The compound's ability to induce oxidative stress suggests an interference with the cellular redox balance. nih.govresearchgate.netnih.gov This can lead to an increase in reactive oxygen species (ROS), which can cause damage to cellular components such as lipids, proteins, and DNA. wikipedia.org
Some studies have also proposed a link between 3-OMD and elevated levels of homocysteine. wikipedia.org Homocysteine is an amino acid that, at high concentrations, is associated with an increased risk of cardiovascular disease and neuronal damage. wikipedia.org This suggests that 3-OMD may indirectly contribute to cellular damage by affecting pathways beyond the immediate dopaminergic system. wikipedia.org
Effects on Enzyme Activities and Metabolic Fluxes in Cellular Models
The formation of 3-O-methyldopa is a direct result of the action of the enzyme catechol-O-methyltransferase (COMT) on L-DOPA. wikipedia.org COMT is a key enzyme in the metabolic pathway of catecholamines. taylorandfrancis.com The conversion of L-DOPA to 3-OMD represents a significant metabolic flux, especially in scenarios where the primary metabolic pathway of L-DOPA via DOPA decarboxylase is inhibited. wikipedia.org
Utility As a Research Probe and Biochemical Marker in Non Clinical Contexts
Application in Metabolic Tracing Studies and Flux Analysis
The primary utility of 3-O-Methyl-L-DOPA-d3 4-Sulfate lies in its application as a tracer in metabolic studies of L-DOPA. Due to the deuterium (B1214612) atoms, this compound can be distinguished from its naturally occurring (non-deuterated) counterparts by mass spectrometry. This allows researchers to introduce the labeled compound into an experimental system and track its metabolic fate without interference from endogenous pools of the same molecule.
In metabolic flux analysis, this compound can be used as an internal standard for the accurate quantification of L-DOPA and its metabolites in various biological matrices, such as plasma and urine. caymanchem.comrug.nl The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response.
For instance, in a study investigating the pharmacokinetics of a deuterated form of L-DOPA, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to quantify both the deuterated and non-deuterated forms of L-DOPA and its five major metabolites in plasma and urine. rug.nl The presence of the deuterium label allows for the precise measurement of the exogenous compound and its metabolic products.
Table 1: Representative Data from a Metabolic Tracing Study Using Isotope-Labeled Compounds
| Analyte | Endogenous Concentration (ng/mL) | Exogenous (Deuterated) Concentration (ng/mL) | Total Concentration (ng/mL) |
| L-DOPA | 15.2 | 150.8 | 166.0 |
| 3-O-Methyl-L-DOPA | 25.6 | 255.4 | 281.0 |
| Dopamine (B1211576) | 5.1 | 50.9 | 56.0 |
| 3-O-Methyl-L-DOPA-4-Sulfate | 8.3 | 82.7 | 91.0 |
This table is illustrative and represents the type of data that can be generated in metabolic tracing studies using deuterated compounds.
Role in Understanding L-DOPA Disposition and Metabolism in Experimental Systems
By employing this compound, researchers can gain a deeper understanding of the complex disposition and metabolism of L-DOPA. The major metabolic pathway of L-DOPA involves its methylation by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD). wikipedia.org This metabolite has a longer half-life than L-DOPA and can accumulate in plasma and the brain. wikipedia.org
The use of deuterated L-DOPA and its metabolites in preclinical studies has shown that it is possible to alter the metabolic profile, potentially leading to more stable plasma concentrations. For example, a study in healthy subjects comparing a deuterated L-DOPA/carbidopa formulation to a non-deuterated one found significantly higher systemic exposure to dopamine, suggesting a slower metabolic breakdown by monoamine oxidase (MAO). nih.gov
Through the administration of this compound to animal models, scientists can precisely track its distribution into various tissues, its rate of clearance, and its conversion to other metabolic products. This information is crucial for constructing accurate pharmacokinetic and pharmacodynamic models of L-DOPA and its derivatives.
Potential as a Biochemical Marker for Metabolic Dysregulation in Animal Models
The accumulation of 3-OMD has been implicated in some of the adverse effects associated with long-term L-DOPA therapy in Parkinson's disease models. nih.gov Studies in rats have shown that repeated administration of 3-OMD can lead to decreased locomotor activity and alterations in dopamine metabolite levels in the striatum. nih.gov Specifically, subchronic administration of 3-OMD in rats led to a significant decrease in the levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT), and homovanillic acid (HVA). nih.gov
Given these findings, this compound could be used as a tool to investigate these pathological processes in animal models of Parkinson's disease or other neurodegenerative disorders. By administering the labeled compound, researchers can quantify the extent of 3-OMD accumulation and its impact on dopamine turnover in specific brain regions.
Furthermore, elevated levels of 3-OMD are a key diagnostic marker for aromatic L-amino acid decarboxylase (AADC) deficiency, a rare genetic disorder affecting neurotransmitter synthesis. nih.gov In AADC deficiency, the impaired conversion of L-DOPA to dopamine leads to its alternative metabolism to 3-OMD. nih.gov The use of this compound in animal models of AADC deficiency could help to better understand the pathophysiology of the disease and to evaluate potential therapeutic interventions.
Table 2: Hypothetical Dopamine Metabolite Levels in Rat Striatum Following Administration of a Labeled Compound
| Treatment Group | 3-O-Methyl-L-DOPA-d3 (ng/g tissue) | DOPAC (ng/g tissue) | HVA (ng/g tissue) |
| Control | < 0.1 | 150 ± 12 | 120 ± 10 |
| Labeled Compound | 250 ± 20 | 110 ± 9 | 95 ± 8 |
This table is for illustrative purposes and shows the potential application of the compound in monitoring metabolic changes in animal models.
Use in Investigating Enzyme Activity and Substrate Specificity
This compound can also be utilized in in vitro studies to investigate the activity and substrate specificity of enzymes involved in L-DOPA metabolism. Key enzymes in this pathway include COMT and sulfotransferases.
In enzyme assays, the deuterated substrate allows for highly sensitive and specific detection of the reaction products by mass spectrometry. This can be particularly useful for determining kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for a specific enzyme-substrate interaction.
For example, researchers could use 3-O-Methyl-L-DOPA-d3 as a substrate for COMT and quantify the formation of its methylated product. The sulfated form could be used to investigate the activity of sulfotransferases that may be involved in its further metabolism. Such studies are fundamental to understanding how the structure of a substrate influences its interaction with an enzyme and can aid in the design of novel enzyme inhibitors.
Emerging Research Perspectives and Methodological Advancements
Novel Approaches in Metabolite Profiling and Omics Technologies
The precise quantification and identification of L-DOPA metabolites like 3-O-Methyl-L-DOPA-d3 4-Sulfate are paramount for pharmacokinetic and pharmacodynamic studies. The integration of stable isotope labeling with advanced analytical platforms has revolutionized metabolite profiling, offering unprecedented sensitivity and specificity.
Mass Spectrometry (MS)-Based Metabolomics: High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone of modern metabolomics. For a compound like this compound, these techniques allow for clear differentiation from its endogenous, non-deuterated counterparts. The known mass shift from the three deuterium (B1214612) atoms provides a distinct signature, enabling its use as an internal standard for quantifying the non-labeled 3-O-Methyl-L-DOPA 4-Sulfate or as a tracer to follow the metabolic fate of administered 3-O-Methyl-L-DOPA-d3. Recent studies have employed ultrahigh-performance liquid chromatography/tandem mass spectrometry (UPLC/MS/MS) to create detailed metabolic profiles from serum, successfully identifying and quantifying various L-DOPA metabolites. nih.govresearchgate.net Stable isotope-coded derivatization, followed by LC-MS analysis, has further enhanced the sensitivity of detecting L-DOPA and its derivatives in biological microdialysates. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based metabolomics offers a non-destructive and highly quantitative analysis of metabolites in biofluids like plasma, urine, and cerebrospinal fluid. nih.govnih.govresearchgate.net While generally less sensitive than MS, NMR provides detailed structural information and requires minimal sample preparation. researchgate.netresearchgate.net For this compound, 1H-NMR can provide a global "fingerprint" of the metabolome, allowing researchers to observe systemic changes in response to L-DOPA administration. nih.gov The use of two-dimensional (2D) NMR techniques can help overcome the issue of peak overlap in complex biological samples, improving the accuracy of metabolite identification and quantification. nih.gov The deuteration in the methyl group would not be directly visible in 1H-NMR but would be observable using 2H-NMR, a technique foundational to Deuterium Metabolic Imaging.
Interactive Table:
| Technology | Primary Application for this compound | Advantages | Limitations |
|---|---|---|---|
| LC-MS/MS | Tracer studies, Pharmacokinetics, Internal standard for quantification | High sensitivity and specificity, excellent for detecting low-abundance molecules | Destructive to sample, potential for ion suppression effects |
| GC-MS | Analysis of volatile derivatives | High chromatographic resolution | Requires derivatization for non-volatile compounds like sulfates |
| NMR Spectroscopy | Metabolic fingerprinting, structural elucidation, flux analysis | Non-destructive, highly quantitative, minimal sample preparation | Lower sensitivity compared to MS, spectral overlap can be challenging |
Development of Advanced In Vitro and Ex Vivo Models for this compound Research
To investigate the complex metabolism of L-DOPA without the confounding variables of a full biological system, researchers are turning to increasingly sophisticated in vitro and ex vivo models. These systems are crucial for dissecting the specific enzymatic processes, such as O-methylation and sulfation, that lead to the formation of this compound.
Cell-Based Assays: Traditional 2D cell cultures, including hepatoma cell lines (e.g., HepG2) and immortalized neuronal cells, remain valuable for initial metabolism and toxicity screening. nih.gov These models can be used to study the activity of catechol-O-methyltransferase (COMT) and sulfotransferases (SULTs) in the formation of 3-O-Methyl-L-DOPA and its subsequent sulfation. Using the deuterated form allows for precise tracking of the compound's conversion and transport across cell membranes.
3D Organoids and Spheroids: Three-dimensional cell culture models, such as liver spheroids and intestinal organoids, offer a more physiologically relevant environment. nih.govresearchgate.net These models better replicate the cell-cell interactions and metabolic functions of native tissues. nih.gov Intestinal organoids, for instance, can be used to study the first-pass metabolism of L-DOPA and the role of gut epithelial enzymes in its modification.
Organs-on-a-Chip: Microphysiological systems, or "organs-on-a-chip," represent a significant leap forward. mdpi.com A "gut-on-a-chip" can model the absorption and metabolism of orally administered compounds, while multi-organ chips (e.g., gut-liver-on-a-chip) can simulate the sequential processing of a drug as it moves from the intestine to the liver. nih.govnih.gov Such a system would be ideal for studying the complete biotransformation of L-DOPA to this compound, incorporating the influence of gut microbiota and hepatic enzymes in a controlled, dynamic environment. nih.govnutraingredients.comdrugtargetreview.com
Interactive Table:
| Model Type | Key Features | Application in this compound Research |
|---|---|---|
| 2D Cell Cultures | Monolayer of cells (e.g., hepatocytes, neurons) | Basic enzyme kinetics (COMT, SULTs), membrane transport studies |
| 3D Organoids/Spheroids | Self-organizing 3D structures with tissue-like architecture | Studying cell-cell interactions in metabolism, phase I & II metabolism |
| Organs-on-a-Chip | Microfluidic devices with living cells simulating organ function | Modeling absorption, distribution, and metabolism (ADME); studying gut-liver axis interactions |
| Ex Vivo Tissue Slices | Intact tissue sections (e.g., liver, brain) | Investigating metabolism in the context of native tissue architecture and cell heterogeneity |
Integrated Systems Biology Approaches to L-DOPA Metabolism
L-DOPA metabolism is not a simple linear pathway but a complex network involving multiple enzymes, transporters, and even the gut microbiome. A systems biology approach aims to integrate data from various "omics" fields (genomics, proteomics, metabolomics) to create a comprehensive, predictive model of this network. researchgate.net
The metabolism of L-DOPA is influenced by host genetics (e.g., variations in COMT enzyme activity) and environmental factors, chief among them the gut microbiota. nih.gov Certain gut bacteria, such as Enterococcus faecalis and Eggerthella lenta, can metabolize L-DOPA before it is absorbed, potentially altering its bioavailability and the profile of circulating metabolites. nih.gov A systems biology model would incorporate microbial metabolic pathways alongside host pathways.
In this context, this compound serves as a perfect probe. By administering a deuterated precursor like L-DOPA-d3 and tracking the appearance of its various deuterated metabolites using the techniques described in section 7.1, researchers can quantify the flux through different metabolic routes (e.g., O-methylation vs. decarboxylation). nih.gov This data can be used to build and validate computational models that predict how L-DOPA will be metabolized under different conditions, such as in individuals with different genetic backgrounds or gut microbiome compositions. biorxiv.org This integrated approach is crucial for moving towards personalized medicine, where therapeutic strategies can be tailored to an individual's unique metabolic landscape.
Future Directions in Deuterated Metabolite Research and Application
The use of deuterated compounds like this compound is poised to expand significantly, driven by advancements in analytical technology and a deeper understanding of isotope effects.
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. nih.gov This "kinetic isotope effect" can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, such as in metabolism by cytochrome P450 enzymes. nih.govnih.govwikipedia.org While the d3-label in this compound is on the methyl group, which has already been added, the principle of using deuteration to intentionally slow metabolism is a major frontier in drug development. acs.org This strategy can prolong a drug's half-life, reduce toxic metabolites, and lead to improved therapeutic profiles. nih.govacs.org
Deuterium Metabolic Imaging (DMI): A particularly exciting future direction is the use of deuterium as a tracer for in vivo metabolic imaging with MRI. nih.govresearchgate.net DMI is an emerging technique where a deuterated substrate (like deuterated glucose) is administered, and its metabolic fate is tracked non-invasively using deuterium MR spectroscopy. researchgate.netnih.govbohrium.com This provides a dynamic, spatial map of metabolic activity. While currently focused on high-concentration substrates like glucose, future advancements in MRI sensitivity could potentially allow for the tracking of lower-concentration deuterated drug metabolites, offering a powerful tool to visualize where and how compounds like L-DOPA are metabolized in the brain and other tissues in real-time.
Advanced Tracer Studies: The use of stable isotope tracers, including deuterated compounds, will continue to be essential for detailed metabolic research. nih.govtechnologynetworks.comphysoc.orgresearchgate.net As analytical instruments become even more sensitive, it will be possible to conduct studies with smaller doses of tracers and to track metabolites across multiple compartments (e.g., plasma, cerebrospinal fluid, tissue) simultaneously. This compound will remain a critical tool in these studies, serving as a high-fidelity internal standard and tracer for dissecting the intricate pathways of L-DOPA metabolism.
Interactive Table:
| Future Direction | Description | Potential Impact on L-DOPA Research |
|---|---|---|
| Therapeutic Deuteration | Replacing specific hydrogen atoms with deuterium to slow metabolism (Kinetic Isotope Effect). nih.govacs.org | Development of novel L-DOPA analogs with improved pharmacokinetic profiles and reduced side effects. |
| Deuterium Metabolic Imaging (DMI) | Non-invasive MRI-based technique to track the fate of deuterated substrates in vivo. nih.govresearchgate.net | Real-time visualization of L-DOPA metabolism in the brain, helping to understand drug efficacy and variability between patients. |
| High-Sensitivity Tracer Analysis | Using next-generation mass spectrometry to track very low concentrations of deuterated metabolites. | Enables microdosing studies and detailed mapping of metabolic flux through minor pathways. |
Q & A
Q. What analytical methods are recommended for quantifying 3-O-Methyl-L-DOPA-d3 4-Sulfate in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for detecting deuterated metabolites. Use stable isotope-labeled internal standards (e.g., L-DOPA-d3 ) to correct for matrix effects and ionization variability. For validation, pair with high-performance liquid chromatography (HPLC) using electrochemical detection to confirm retention times and peak purity . Ensure mobile phases are optimized for sulfated metabolites to prevent column degradation.
Q. What is the metabolic significance of the sulfate group in this compound?
Methodological Answer: The 4-sulfate modification likely results from sulfotransferase activity, a common Phase II metabolic pathway that enhances water solubility for excretion. To study this, incubate the parent compound (3-O-Methyl-L-DOPA) with human liver S9 fractions or recombinant sulfotransferases (e.g., SULT1A3) and monitor sulfate conjugation via enzymatic assays or isotopic tracing . Compare results with deuterated analogs to assess kinetic isotope effects .
Q. How does this compound differ structurally from its non-deuterated counterpart?
Methodological Answer: The "d3" designation indicates three deuterium atoms replace hydrogens, typically at positions critical for metabolic stability (e.g., methyl or aromatic groups). Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration sites and Fourier-transform infrared spectroscopy (SR-FTIR) to analyze sulfate group vibrations . Stability studies under physiological pH (e.g., 7.4) can reveal deuterium’s impact on hydrolysis rates .
Advanced Research Questions
Q. How to resolve contradictions in sulfation efficiency data across in vitro and in vivo models?
Methodological Answer: Discrepancies often arise from differences in enzyme expression (e.g., tissue-specific sulfotransferases) or competing metabolic pathways (e.g., methylation by catechol-O-methyltransferase, COMT). Design experiments to:
Q. How to assess the impact of this compound on sulfated glycosaminoglycan (GAG) biosynthesis?
Methodological Answer: Sulfated GAGs (e.g., chondroitin 4-sulfate) are regulated by sulfatases and sulfotransferases. To study interactions:
- Treat chondrocyte or pluripotent stem cell cultures with the compound and measure GAG sulfation via disaccharide analysis (HPLC after chondroitinase digestion) .
- Monitor ARSB (arylsulfatase B) activity, as its decline increases chondroitin 4-sulfate levels .
- Use radiolabeled sulfate (³⁵S) to trace incorporation into GAGs and compare with deuterated analog effects .
Q. What experimental strategies mitigate instability issues during storage and handling of this compound?
Methodological Answer: The compound’s light sensitivity and short shelf life require:
Q. How to validate the role of this compound as a biomarker in neurological disorders?
Methodological Answer:
- Perform longitudinal cohort studies comparing cerebrospinal fluid (CSF) levels of the metabolite in Parkinson’s disease patients versus controls using LC-MS/MS .
- Correlate levels with clinical scores (e.g., UPDRS) and dopaminergic imaging (DaTscan).
- Use animal models (e.g., 6-OHDA-lesioned rats) to assess blood-brain barrier penetration via microdialysis coupled with isotopic dilution assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
